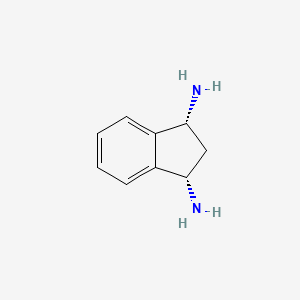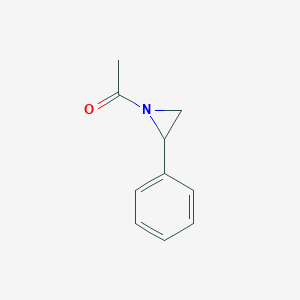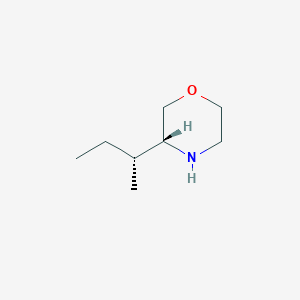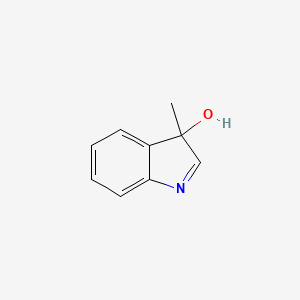
2-amino-7H-purine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7H-purine-6-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4N6 It is a derivative of purine, a fundamental structure in many biological molecules such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7H-purine-6-carbonitrile typically involves the reaction of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing good yields of the desired product . Another approach involves the regioselective C-H cyanation of purines, where the electron-donating 6-diethylamino group can switch the regioselectivity from the 8- to the 2-position, enabling the synthesis of 2-cyano 6-dialkylaminopurines from corresponding 6-chloropurine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-7H-purine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or cyano positions.
Scientific Research Applications
2-amino-7H-purine-6-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-7H-purine-6-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as cathepsin S (CTSS), which is involved in protein degradation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-7H-purine-6-carbonitrile include:
9H-purine-6-carbonitrile: Known for its inhibitory activity against CTSS.
Pyridine-2-carbonitrile: Characterized by its selectivity towards CTSS but with less potency compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which allows for a high degree of reactivity and versatility in chemical reactions. Its ability to act as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H4N6 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
2-amino-7H-purine-6-carbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-4-5(10-2-9-4)12-6(8)11-3/h2H,(H3,8,9,10,11,12) |
InChI Key |
BSNWCIPEWUHTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)




![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)








